molecular formula C22H19N3O B2752001 1-benzhydryl-3-(1H-indol-3-yl)urea CAS No. 899989-64-1

1-benzhydryl-3-(1H-indol-3-yl)urea

Cat. No.: B2752001
CAS No.: 899989-64-1
M. Wt: 341.414
InChI Key: KKGSGPXEKGTXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzhydryl-3-(1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a benzhydryl group attached to a urea moiety, which is further connected to an indole ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-benzhydryl-3-(1H-indol-3-yl)urea are largely influenced by its indole nucleus. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

. They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 1-benzhydryl-3-(1H-indol-3-yl)urea typically involves the reaction of benzhydrylamine with isocyanates or carbamates in the presence of suitable catalysts. One common method is the reaction of benzhydrylamine with phenyl isocyanate, followed by the addition of indole-3-carboxylic acid to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Chemical Reactions Analysis

1-benzhydryl-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The indole ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.

Scientific Research Applications

Comparison with Similar Compounds

1-benzhydryl-3-(1H-indol-3-yl)urea can be compared with other indole derivatives, such as:

    1-benzhydryl-3-(1H-indol-2-yl)urea: Similar structure but with the indole ring attached at a different position.

    1-benzhydryl-3-(1H-indol-3-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.

    1-benzhydryl-3-(1H-indol-3-yl)carbamate: Features a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(24-20-15-23-19-14-8-7-13-18(19)20)25-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21,23H,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGSGPXEKGTXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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